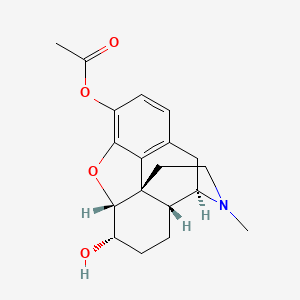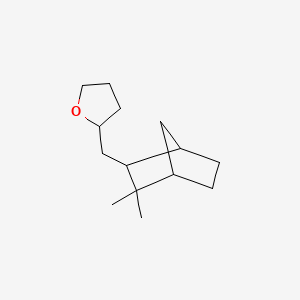
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,3-Dimethylbicyclo(221)hept-2-yl)methyl)tetrahydrofuran is a complex organic compound known for its unique bicyclic structure This compound is characterized by a tetrahydrofuran ring attached to a bicycloheptane moiety, which includes two methyl groups at the 3,3-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps, such as hydrogenation and cyclization, lead to the formation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the compound’s binding affinity and activity are essential for understanding its full potential.
類似化合物との比較
Similar Compounds
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- 6,6-Dimethylbicyclo(2.2.1)heptan-2-ol
- 2-Methyl-4-(camphenyl-8)-cyclohexanone
Uniqueness
Compared to similar compounds, 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran stands out due to its tetrahydrofuran ring, which imparts unique chemical properties and reactivity. This structural feature allows for diverse applications and makes it a valuable compound for research and industrial use.
特性
CAS番号 |
94291-53-9 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]oxolane |
InChI |
InChI=1S/C14H24O/c1-14(2)11-6-5-10(8-11)13(14)9-12-4-3-7-15-12/h10-13H,3-9H2,1-2H3 |
InChIキー |
JAQWRJSKYYUTQT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1CC3CCCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


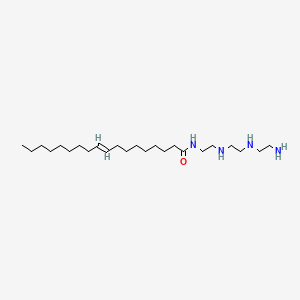
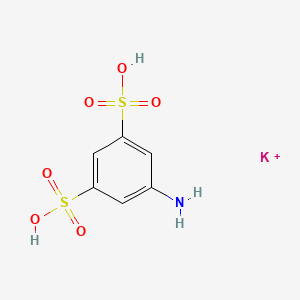

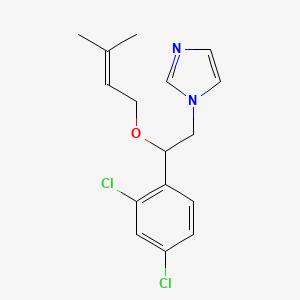

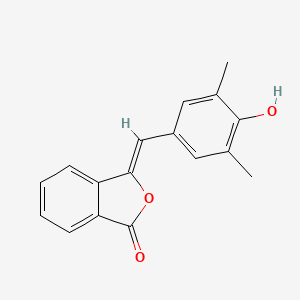
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
